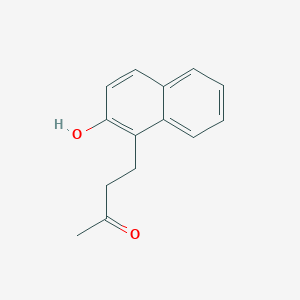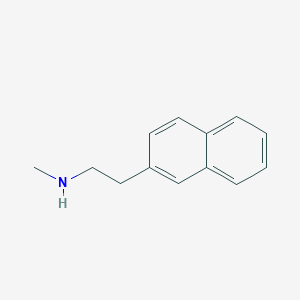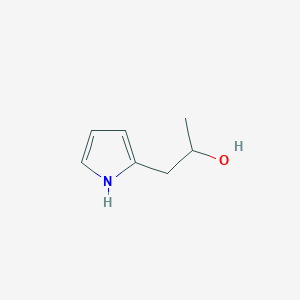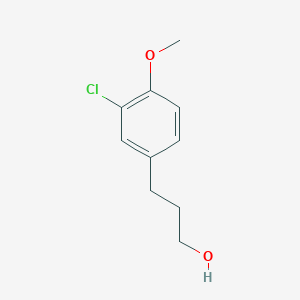
Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride typically involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The aminoethyl group can be reduced to form an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-carboxybenzoic acid derivatives, while substitution reactions can produce various substituted benzoates.
科学研究应用
Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the aminoethyl group, making it less versatile in biological applications.
Ethyl 4-methoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Methoxybenzoic acid: The carboxylic acid form, which has different reactivity and applications.
Uniqueness
Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride is unique due to the presence of both the methoxy and aminoethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
methyl 3-(2-aminoethyl)-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H |
InChI 键 |
JQVRNHCTBUZDMV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

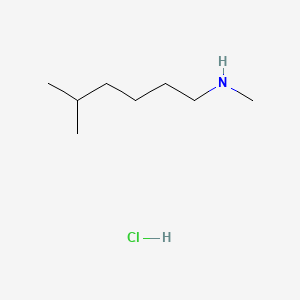
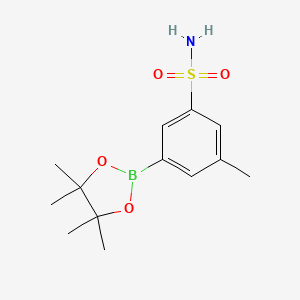
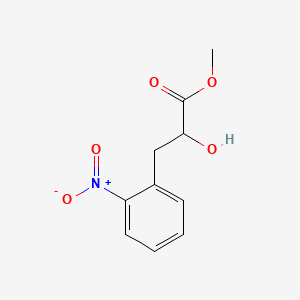

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)

![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

